molecular formula C24H29N5O4S B2648991 N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921581-69-3

N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2648991
CAS No.: 921581-69-3
M. Wt: 483.59
InChI Key: VWHOODJJQULAFS-UHFFFAOYSA-N
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Description

Chemical Characterization N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic organic compound with the CAS Number 921581-69-3 and a molecular formula of C 24 H 29 N 5 O 4 S. It has a molecular weight of 483.6 g/mol [ citation:1 ]. Structural Features and Research Potential This compound features a complex architecture incorporating an imidazo[2,1-c][1,2,4]triazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a thioacetamide linker and substituted phenethyl groups (3,4-dimethoxyphenethyl and 4-ethoxyphenyl) [ citation:1 ]. Compounds containing these structural motifs are frequently investigated for their potential as inhibitors for various biological targets. Related analogs with the imidazo[2,1-c][1,2,4]triazole moiety have been identified as having significant pharmaceutical potential in early-stage research, including applications in the development of enzyme inhibitors [ citation:3 ]. The presence of multiple ether and heterocyclic functionalities suggests potential for interaction with a range of enzymatic systems. Application and Handling This chemical is intended for research purposes only, specifically for use in biochemical and pharmacological studies. It is a valuable tool for scientists exploring the structure-activity relationships of complex heterocycles and for screening against novel therapeutic targets. This product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-4-33-19-8-6-18(7-9-19)28-13-14-29-23(28)26-27-24(29)34-16-22(30)25-12-11-17-5-10-20(31-2)21(15-17)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHOODJJQULAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with various thioesters or thioketones. The imidazotriazole moiety is introduced through a cyclization reaction involving appropriate precursors. This synthetic pathway allows for the incorporation of diverse functional groups that can enhance biological activity.

Biological Activity

The biological activities of this compound have been evaluated in various studies. Here are some key findings:

Anticancer Activity :
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against different cancer types .

Antimicrobial Activity :
Compounds with thioamide functionalities have demonstrated antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth effectively against pathogenic strains .

Mechanism of Action :
The mechanism by which this compound exerts its biological effects is likely multifactorial. Similar compounds have been shown to interact with multiple biological targets including enzymes involved in cancer proliferation and pathways associated with inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity :
    • A study evaluated a series of imidazo[2,1-c][1,2,4]triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced anticancer activity .
  • Antimicrobial Screening :
    • Another study focused on the antimicrobial properties of thioamide derivatives against common pathogens. The findings suggested that certain substitutions improved efficacy against resistant strains .

Data Table: Biological Activities Summary

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-727.3 μM
AnticancerHCT1166.2 μM
AntimicrobialE. coliInhibition observed
AntimicrobialS. aureusEffective inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C22H22N6O3S
  • Molecular Weight : 450.5 g/mol

The compound features a phenethylamine backbone linked to an imidazo[2,1-c][1,2,4]triazole moiety via a thioacetamide group. This unique combination of functional groups is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole showed promising results against various cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antiviral Activity

The imidazole and triazole rings in the compound contribute to its potential as an antiviral agent. Research has shown that similar compounds can inhibit viral replication mechanisms:

  • Small molecule inhibitors derived from triazole structures have been tested against influenza A viruses with encouraging results . These findings suggest that this compound could be explored for antiviral applications.

Therapeutic Potential

Given its structural characteristics and preliminary findings on biological activity:

  • The compound is being investigated for its potential use in treating various conditions such as cancer and viral infections. Ongoing research aims to elucidate its efficacy and safety profile through preclinical and clinical trials.

Case Studies and Research Findings

StudyFindings
Abdelrehim et al., 2020Synthesized derivatives showed significant cytotoxicity against colon carcinoma cell lines (HCT-116) .
Patent US10392384B2Describes methods for synthesizing compounds with similar structures demonstrating potential in cardiovascular therapies .
Patent US9422291B2Identified small molecule inhibitors with antiviral properties related to triazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Diversity: The target compound’s imidazo-triazole core is distinct from quinazolinones (e.g., compound 5 in ) or simple triazoles (e.g., compound 7a in ). This core may confer unique conformational rigidity or electronic properties .

Substituent Effects: Ethoxy/Methoxy Groups: The 3,4-dimethoxyphenethyl and 4-ethoxyphenyl groups in the target compound likely enhance lipid solubility compared to sulfamoyl (compound 5) or hydroxyiminoethyl (compound 7a) substituents . Sulfur Linkage: The thioacetamide bridge is a common feature across analogs, suggesting its role in stabilizing interactions with biological targets (e.g., via hydrogen bonding or hydrophobic contacts) .

Synthetic Efficiency: High yields (>90%) are achievable in thiadiazole systems (e.g., compound 4.1) using concentrated sulfuric acid-mediated cyclization . Quinazolinone derivatives (e.g., compound 5) show moderate-to-high yields (69–91%) with straightforward thioacetamide coupling .

Functional and Pharmacological Implications

While biological data for the target compound are absent, insights can be extrapolated from analogs:

  • Antimicrobial Potential: Thiadiazole derivatives (e.g., compound 4.1) exhibit activity due to electrophilic trichloroethyl groups disrupting microbial enzymes .
  • Anticancer Activity: Quinazolinones (e.g., compound 5) with sulfamoyl groups may target carbonic anhydrases or tyrosine kinases .
  • Nitric Oxide Donation : Triazole/oxime hybrids (e.g., compound 7a) release nitric oxide, suggesting vasodilatory or anti-inflammatory applications .

The target compound’s ethoxy/methoxy substituents may position it as a CNS-active agent, as similar groups are prevalent in neuroactive compounds (e.g., dopamine analogs) .

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